

# structure-activity relationship of lobelane and its analogs

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An In-depth Technical Guide on the Structure-Activity Relationship of Lobelane and its Analogs

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lobelane, a defunctionalized analog of the naturally occurring alkaloid lobeline, has emerged as a significant pharmacological tool and a promising lead compound for the development of therapeutics, particularly for substance use disorders.[1] Unlike lobeline, which interacts with multiple targets including nicotinic acetylcholine receptors (nAChRs), lobelane and its analogs exhibit a more selective and potent inhibition of the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[4] By inhibiting VMAT2, lobelane analogs can modulate dopaminergic neurotransmission, a key pathway implicated in the rewarding effects of psychostimulants like methamphetamine.[4][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of lobelane analogs, detailing the impact of structural modifications on their biological activity. It includes quantitative data on their binding affinities and functional effects, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

### **Core Structure-Activity Relationships**



Systematic structural modifications of the **lobelane** scaffold have revealed several key features that govern its affinity and selectivity for VMAT2.[6] The core structure of **lobelane** consists of a central piperidine ring with two phenethyl substituents at the 2 and 6 positions.

#### **Defunctionalization of the Lobeline Core**

The transition from lobeline to **lobelane** involves the removal of the C10 hydroxyl and C2 keto functionalities. This "defunctionalization" is a critical step in enhancing selectivity for VMAT2 over nAChRs.[2][7] While lobeline binds with high affinity to  $\alpha 4\beta 2^*$  and  $\alpha 7^*$  nAChRs, **lobelane** and other defunctionalized analogs like meso-transdiene (MTD) show markedly reduced affinity for these receptors.[2][8] This strategic removal of functional groups shifts the pharmacological profile from a broad-spectrum nAChR antagonist to a more selective VMAT2 inhibitor.[2]

#### **Modifications of the Piperidine Ring**

The central piperidine ring is a crucial determinant of VMAT2 affinity.

- Stereochemistry: The cis-2,6-disubstituted piperidine stereochemistry is generally preferred for potent VMAT2 inhibition.[9]
- Ring Size: Reducing the ring size from a piperidine to a pyrrolidine has been investigated.
  While some pyrrolidine analogs retain VMAT2 binding, the SAR becomes complex, suggesting that the piperidine scaffold is more optimal for interaction with the dihydrotetrabenazine (DTBZ) binding site on VMAT2.[10] Replacement of the piperidine ring with a piperazine ring resulted in a significant loss of potency at VMAT2.[11]
- N-Substitution: The N-methyl group of lobelane is not essential for VMAT2 binding, as the N-demethylated analog, nor-lobelane, also exhibits high affinity.[11] However, modifications to the N-substituent can influence both potency and physicochemical properties. For instance, introduction of an N-(2S)-1,2-dihydroxypropyl group in the analog GZ-793A improved VMAT2 affinity and drug-like properties.[12]

#### **Modifications of the Phenyl Rings**

Alterations to the two phenyl rings of the phenethyl side chains have a significant impact on VMAT2 affinity.



- Substitution: Introducing substituents on the phenyl rings can enhance potency. Analogs with methoxy, methylenedioxy, and fluoro substituents have shown high affinity for VMAT2.[11]
  Specifically, a 2-methoxy substituted analog was found to have very high affinity.[11] The combination of 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents has also yielded highly potent and selective VMAT2 inhibitors.[12][13]
- Extended Aromatic Systems: Replacing the phenyl groups with larger aromatic systems, such as 1-naphthyl moieties, can increase VMAT2 affinity and selectivity, suggesting that an extended π system may be beneficial for binding.[2][11]

#### **Modifications of the Methylene Linkers**

The length of the methylene linkers connecting the piperidine ring to the phenyl rings is a critical factor for maintaining high affinity at VMAT2.[14] SAR studies have shown that the intramolecular distances between the central piperidine ring and the two phenyl rings are important. The optimal linker lengths appear to be a combination of a two-methylene unit linker at one position and a three-methylene unit linker at the other.[14]

#### **Quantitative Data**

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key **lobelane** analogs at VMAT2 and other relevant targets.

Table 1: Binding Affinities (Ki, μM) of **Lobelane** Analogs at VMAT2 and nAChRs



Compound	VMAT2 ([3H]DTBZ)	α4β2* nAChR ([3H]Nicotine)	α7* nAChR ([3H]MLA)	Reference(s)
(-)-Lobeline	2.04	~0.004	-	[4]
Lobelane	0.97	>100	>100	[4][11]
meso-transdiene (MTD)	9.88	>100	>100	[2]
1-NAP-lobelane	0.63	-	-	[2]
2-Methoxy- lobelane (28b)	0.43	>100	>100	[9][11]
GZ-793A	0.039	>1000	>1000	[12][15]
Analog 7 (4-OH, 4-OH)	0.031	2.99	10.4	[12]
Analog 14 (4- OH, 4-F-ethoxy)	0.031	2.98	10.4	[12][13]

Data are presented as Ki values in  $\mu M$ . Lower values indicate higher affinity.

Table 2: Functional Inhibition (IC50/Ki, μM) of Monoamine Transporters

Compound	VMAT2 ([3H]DA Uptake)	DAT ([3H]DA Uptake)	SERT ([3H]5- HT Uptake)	Reference(s)
(-)-Lobeline	0.88	80	-	[4][5]
Lobelane	0.045	1.05	3.6	[4][12]
GZ-793A	0.039	1.44	9.36	[12]
Analog 14 (4- OH, 4-F-ethoxy)	0.031	2.98	10.4	[12]

Data are presented as Ki or IC50 values in  $\mu$ M. Lower values indicate higher potency.



### **Experimental Protocols**

Detailed methodologies for key experiments cited in the SAR investigation of **lobelane** analogs are provided below.

#### **Protocol 1: Radioligand Binding Assay for VMAT2**

This protocol determines the binding affinity of **lobelane** analogs to VMAT2 by measuring their ability to displace the radiolabeled ligand [3H]dihydrotetrabenazine ([3H]DTBZ).[16]

- Materials:
  - Rat striatal synaptic vesicles
  - [3H]DTBZ
  - Lobelane analogs (test compounds)
  - Assay buffer (e.g., 10 mM HEPES, pH 7.4)
  - Scintillation fluid
  - Glass fiber filters
  - Filtration apparatus (cell harvester)
  - Scintillation counter
- Procedure:
  - Vesicle Preparation: Isolate synaptic vesicles from rat striatum using standard differential centrifugation and sucrose gradient techniques.
  - Assay Setup: In a 96-well plate, combine the synaptic vesicle preparation, [3H]DTBZ (at a concentration near its Kd), and varying concentrations of the **lobelane** analog.
  - Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]



- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[16]
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove nonspecifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of [3H]DTBZ (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

## Protocol 2: [3H]Dopamine Uptake Assay for VMAT2 Function

This assay measures the functional inhibition of VMAT2 by assessing the uptake of [3H]dopamine into isolated synaptic vesicles.[16]

- Materials:
  - Rat striatal synaptic vesicles
  - [3H]Dopamine
  - Lobelane analogs (test compounds)
  - ATP (to drive uptake)
  - Uptake buffer
  - Scintillation fluid and counter
- Procedure:
  - Vesicle Preparation: As described in Protocol 1.
  - Assay Initiation: Pre-incubate the vesicles with the **lobelane** analog before initiating the uptake by adding [3H]dopamine and ATP.[16]



- Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[16]
- Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to trap the vesicles.[16]
- Washing: Wash the filters to remove external [3H]dopamine.
- Quantification: Measure the amount of [3H]dopamine taken up into the vesicles using a scintillation counter.
- Data Analysis: Determine the concentration of the analog that inhibits 50% of the dopamine uptake (IC50).

#### **Protocol 3: Synthesis of Lobelane Analogs**

A general synthetic approach for **lobelane** and its analogs involves a three-step procedure.[1] [6]

- Step 1: Condensation
  - Reaction: Condensation of a substituted 2,6-lutidine with a substituted benzaldehyde in the presence of acetic anhydride.[1]
  - Procedure: A mixture of the lutidine and benzaldehyde is refluxed in acetic anhydride. The product, a distyrylpyridine, is then isolated by precipitation in ice water and purified.[1]
- Step 2: Hydrogenation
  - Reaction: Catalytic hydrogenation of the distyrylpyridine using a catalyst such as Adams' catalyst (PtO2).[1]
  - Procedure: The distyrylpyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and hydrogenated under pressure in the presence of the catalyst. This reduces both the pyridine ring and the double bonds to yield the corresponding nor-lobelane analog (a cis/trans mixture of 2,6-diphenethylpiperidine).[1] The desired cis-isomer is typically isolated by column chromatography.

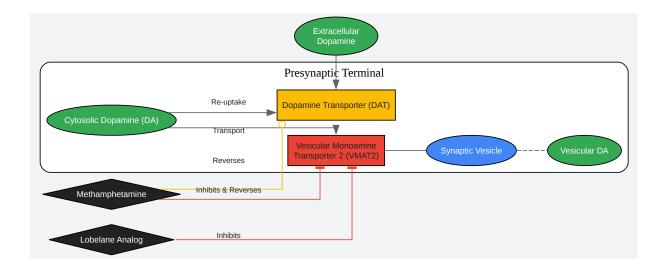


- Step 3: N-Alkylation
  - Reaction: N-methylation or other N-alkylation of the nor-lobelane analog.[1]
  - Procedure: For N-methylation, nor-lobelane is treated with formaldehyde and a reducing agent like sodium cyanoborohydride.[1] Other N-alkyl groups can be introduced using appropriate alkyl halides or other electrophiles.

### **Visualizations**

#### **Signaling and Neurotransmitter Transport Pathway**

The primary mechanism of action of **lobelane** analogs is the inhibition of VMAT2, which disrupts the normal transport of dopamine into synaptic vesicles. This is particularly relevant in the context of methamphetamine action, which also targets VMAT2.



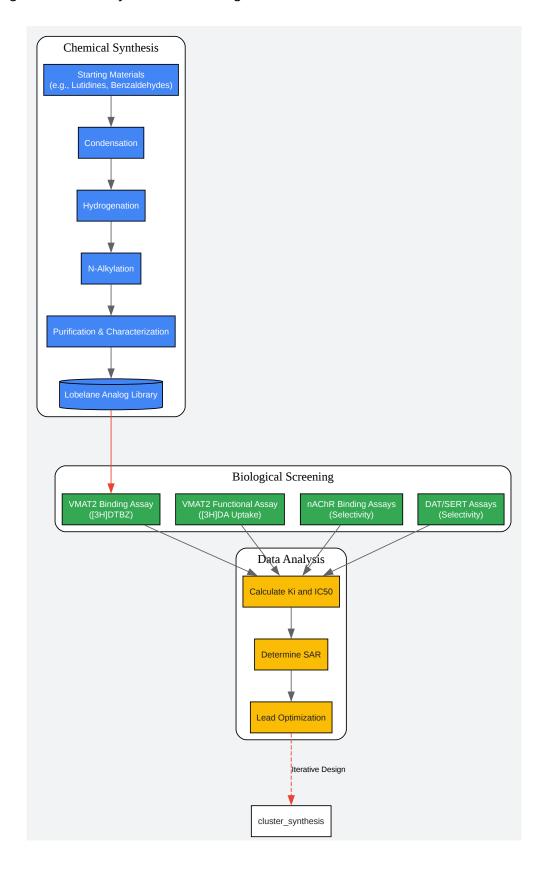
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Caption: Mechanism of VMAT2 inhibition by **lobelane** analogs in the presynaptic terminal.

#### **Experimental Workflow: SAR Study**



The process of conducting a structure-activity relationship study for **lobelane** analogs follows a logical progression from synthesis to biological evaluation.





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Caption: Workflow for the synthesis and SAR evaluation of **lobelane** analogs.

#### Conclusion

The structure-activity relationship of **lobelane** analogs has been extensively explored, leading to a deep understanding of the structural requirements for potent and selective inhibition of VMAT2. The key takeaways for drug design include the importance of the defunctionalized lobeline core, the preference for a cis-2,6-disubstituted piperidine ring, and the potential for enhancing affinity through substitution on the phenyl rings. The development of analogs like GZ-793A, with high potency and improved drug-like properties, highlights the success of these SAR-guided efforts. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to produce viable clinical candidates for the treatment of methamphetamine abuse and other disorders involving dysregulated monoaminergic systems.

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